Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide
Description
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide (referred to as [VIM][Tf₂N]) is an ionic liquid (IL) characterized by a vinyl-functionalized imidazolium cation paired with the bis[(trifluoromethyl)sulfonyl]amide (Tf₂N⁻) anion. The Tf₂N⁻ anion is known for its high hydrophobicity, thermal stability, and low viscosity, making it suitable for applications such as liquid-liquid extraction, catalysis, and electrochemical devices .
Properties
Molecular Formula |
C7H7F6N3O4S2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-ethenyl-1H-imidazol-3-ium |
InChI |
InChI=1S/C5H6N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;/q;-1/p+1 |
InChI Key |
SXYGQZAWCDUEIN-UHFFFAOYSA-O |
Canonical SMILES |
C=C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Quaternization Step : N-Vinyl imidazole reacts with alkyl halides (e.g., alkyl bromides or chlorides) under inert atmospheric conditions. Triethylamine or other bases are used to neutralize HX byproducts.
- Anion Exchange : The resulting halide salt is treated with lithium bis[(trifluoromethyl)sulfonyl]amide (LiTf2N) in polar solvents (e.g., water or methanol) to replace halide ions.
Example Reaction Pathway :
N-Vinyl imidazole + RX → N-Vinyl-alkylimidazolium halide + LiTf2N → N-Vinyl-alkylimidazolium Tf2N⁻
Optimized Conditions
- Temperature : Reactions typically proceed at room temperature or slightly elevated temperatures (40–80°C).
- Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates and stability.
- Yield : Yields exceed 90% for alkyl chains up to dodecyl, with minor decreases for longer chains due to steric hindrance.
Table 1: Quaternization Yields for Alkyl Bistriflimides
| Alkyl Chain | Residence Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hexyl | 7.5 | 120 | 90 |
| Dodecyl | 7.5 | 120 | 92 |
| Octyl | 7.5 | 120 | 95 |
Data adapted from continuous-flow synthesis studies.
Direct Synthesis via Sulfonyl Chloride Intermediates
An alternative method leverages sulfonyl chloride derivatives to form Tf2N⁻-containing monomers, particularly for polymerizable ionic liquids.
Reaction Steps
- Sulfonylation : Sulfonyl chloride reacts with trifluoromethanesulfonamide in the presence of excess triethylamine to form sulfonyl(trifluoromethanesulfonyl)imide (STFSI) intermediates.
- Vinyl Functionalization : STFSI derivatives are coupled with vinyl-substituted imidazolium salts through controlled polymerization or alkylation.
Key Reagents :
Polymerization Compatibility
Monomers bearing STFSI groups undergo nitroxide-mediated polymerization (NMP) in aqueous solutions. For example:
- Acrylate-STFSI : Polymerized at 100°C with controlled molar masses (~30,000 g/mol).
- Styrene-STFSI : Requires lithium salts for solubility and polymerization at 90°C.
Continuous-Flow Halide-Free Synthesis
Modern continuous-flow methods eliminate halide residues and improve scalability.
Process Overview
- Reagent Flow : Alkyl bistriflimides (e.g., hexyl or dodecyl) and N-vinyl imidazole are fed into a reactor under solvent-free conditions.
- Reaction Conditions :
Table 2: Continuous-Flow Productivity
| Product | Flow Rate (μL/min) | Residence Time (min) | Productivity (g/day) |
|---|---|---|---|
| Hexyl-Tf2N IL | 7.5 | 7.5 | 238 |
| Dodecyl-Tf2N IL | 7.5 | 7.5 | 211 |
Advantages
- High Purity : Distillation eliminates residual reagents, achieving >99% purity.
- Scalability : Continuous processing enables industrial-scale production.
Specialized Modifications for Functional Polymers
For polymerizable ionic liquids, additional steps introduce reactive sites.
Acrylate-Based Monomers
Copolymerization Strategies
- Nitroxide-Mediated Polymerization (NMP) : Controls molecular weight distribution in aqueous media.
- Comonomer Addition : Styrene or acrylonitrile copolymers enhance thermal stability and conductivity.
Critical Challenges and Solutions
- Halide Contamination : Mitigated via continuous-flow methods and stringent washing protocols.
- Steric Hindrance : Longer alkyl chains reduce reactivity; addressed by elevated temperatures.
- Water Sensitivity : Anhydrous conditions or moisture-resistant cations (e.g., Tf2N⁻) prevent hydrolysis.
Physical Property Optimization
Post-synthesis tuning of viscosity, conductivity, and thermal stability is achieved through:
Chemical Reactions Analysis
Types of Reactions
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium compounds .
Scientific Research Applications
Chemical Reactions
VIm-TFSI undergoes several chemical reactions that make it versatile for various applications:
- Polymerization : VIm-TFSI can polymerize, particularly under ultraviolet light, to create polymeric ionic liquids. The vinyl group in VIm-TFSI allows for radical polymerization, leading to the formation of polymeric ionic liquids that can stabilize proteins and other biological molecules.
- Substitution Reactions : The vinyl group can react with other chemical species, leading to the creation of new compounds.
- Complex Formation : The imidazolium cation can form complexes with metal ions, useful in catalysis.
Common reagents used in these reactions include divinylbenzene for polymerization and various metal salts for complex formation.
Scientific Research Applications
VIm-TFSI has a wide range of applications in scientific research:
- Chemistry : Used as a monomer to synthesize polymeric ionic liquids for catalysis, separation, and electrochemical devices.
- Biology : The ionic liquid form can stabilize proteins and other biological molecules, making it useful in biochemical research. Its ionic liquid properties facilitate interactions with biomolecules, enhancing solubility and stability in biological systems.
- Medicine : Research is ongoing into its potential use in drug delivery systems because of its ability to form stable complexes with various drugs. It can form stable complexes with enzymes, potentially altering their conformation and activity, which is significant for applications in drug delivery systems and biochemical assays.
- Industry : Used in developing advanced materials like high-temperature polymer electrolyte membranes for fuel cells. Research suggests its potential application in extracting valuable components from biomass or separating pollutants from water.
VIm-TFSI exhibits biological activity, especially in biochemical processes. Its ionic nature allows it to interact with various biomolecules, influencing cellular functions and enzymatic activities.
- Gene Delivery Systems : Imidazolium-based ionic liquids can serve as effective gene delivery vectors. For instance, poly[3-butyl-1-vinylimidazolium L-proline salt] has been demonstrated to intercalate with DNA, protecting genetic material from enzymatic degradation.
- Enzymatic Interactions : VIm-TFSI can form stable complexes with enzymes, potentially altering their conformation and activity.
- Toxicity Studies : VIm-TFSI has relatively low toxicity compared to other ionic liquids, making it suitable for various biological applications.
The mechanism by which VIm-TFSI exerts its biological effects is primarily through ionic interactions and hydrogen bonding. The imidazolium cation interacts with target biomolecules, affecting their stability and reactivity. VIm-TFSI has been shown to impact kinase activities and transcription factor interactions, leading to changes in cellular metabolism and function.
Case Studies and Research Findings
Several studies have explored the biological activity of VIm-TFSI:
- Gene Delivery Efficacy : Polymeric imidazolium ionic liquids can effectively protect DNA from degradation while facilitating cellular uptake.
- Antimicrobial Properties : VIm-TFSI exhibits potential as an antimicrobial agent, particularly against certain bacterial strains at moderate concentrations.
- Impact on Cellular Growth : At moderate concentrations, imidazolium salts can promote bacterial adaptation; however, at higher concentrations, they inhibit growth.
Mechanism of Action
The mechanism by which vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of other molecules in the system, making it a versatile tool in various applications .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Tf₂N-Based Compounds
Research Implications and Gaps
While the provided evidence highlights the versatility of Tf₂N-based ILs, direct studies on [VIM][Tf₂N] are absent. Future work should explore:
Vinyl-Specific Properties : How unsaturation impacts hydrophobicity, conductivity, and reactivity compared to alkyl/allyl analogs.
Industrial Viability : Cost-benefit analysis of vinyl-functionalized ILs given the high price of allyl analogs .
Hybrid Applications: Combining [VIM][Tf₂N]'s reactivity with the extraction efficiency of [HHIM][Tf₂N]-like ILs for novel analytical methods.
Biological Activity
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide is a specialized ionic liquid that has garnered attention due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and case studies that highlight its efficacy in various biological contexts.
This compound is characterized by the following molecular features:
- Molecular Formula : C₁₁H₁₅F₆N₃O₄S₂
- Molecular Weight : Approximately 375.26 g/mol
- Physical Appearance : Typically appears as a white to yellow powder or clear liquid with high purity (>98%) .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- In Situ Polymerization : This method involves the copolymerization of ionic liquid monomers, which enhances the structural integrity and stability of the resulting compound .
- Chemical Modification : Various chemical modifications can be applied to improve solubility and biological compatibility .
Antimicrobial Properties
This compound exhibits notable antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MICs) for certain bacterial strains exceed 500 μM, indicating strong antimicrobial activity .
- In vitro studies have shown that this compound can disrupt biofilm formation in E. coli and S. aureus, suggesting its potential as a biocidal agent .
Cytotoxicity and Cell Viability
Research has demonstrated that this compound can influence cell viability in different cancer cell lines:
- In HeLa cells, exposure to varying concentrations resulted in significant cytotoxic effects, with an effective concentration (EC50) ranging from 70 to 2750 μM depending on the exposure duration .
- The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies
- Drug Delivery Systems :
- Environmental Applications :
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of this compound against structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide | Ethyl group at position 3 | Enhanced solubility | Moderate antimicrobial activity |
| 1-Ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide | Ethyl substitution at position 1 | Different physical properties | Low cytotoxicity |
| This compound | Lacks imidazolium cation | Exhibits different reactivity profiles | High antimicrobial activity and cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
